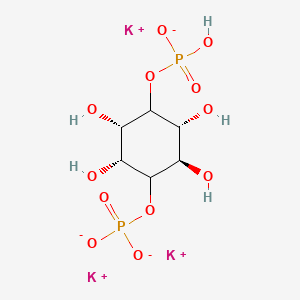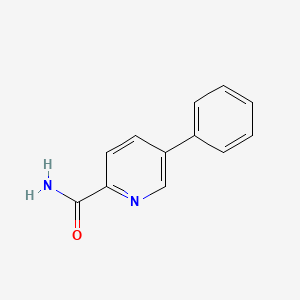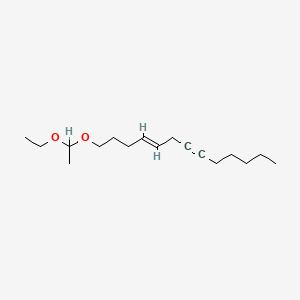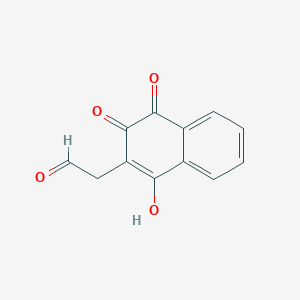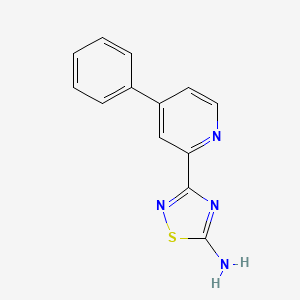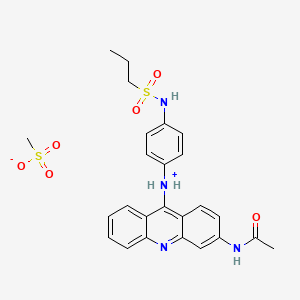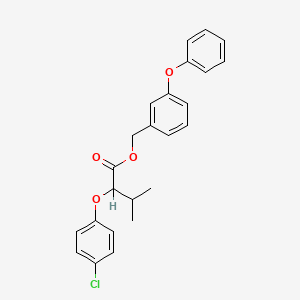
Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2-carbodithioate; tetramethylazanium is a chemical compound that consists of a naphthalene ring substituted with a carbodithioate group at the 2-position and a tetramethylazanium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2-carbodithioate; tetramethylazanium typically involves the reaction of naphthalene-2-thiol with carbon disulfide in the presence of a base to form the naphthalene-2-carbodithioate anion. This anion is then reacted with tetramethylammonium chloride to yield the final product. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for naphthalene-2-carbodithioate; tetramethylazanium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-2-carbodithioate; tetramethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene-2-carbodithioate; tetramethylazanium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of naphthalene-2-carbodithioate; tetramethylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The carbodithioate group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalene-1-carbodithioate; tetramethylazanium
- Phenanthrene-9-carbodithioate; tetramethylazanium
- Anthracene-2-carbodithioate; tetramethylazanium
Uniqueness
Naphthalene-2-carbodithioate; tetramethylazanium is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for unique applications and properties compared to similar compounds.
Propiedades
Número CAS |
70556-18-2 |
|---|---|
Fórmula molecular |
C15H19NS2 |
Peso molecular |
277.5 g/mol |
Nombre IUPAC |
naphthalene-2-carbodithioate;tetramethylazanium |
InChI |
InChI=1S/C11H8S2.C4H12N/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;1-5(2,3)4/h1-7H,(H,12,13);1-4H3/q;+1/p-1 |
Clave InChI |
WFWKNRSNXCGADO-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C.C1=CC=C2C=C(C=CC2=C1)C(=S)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



